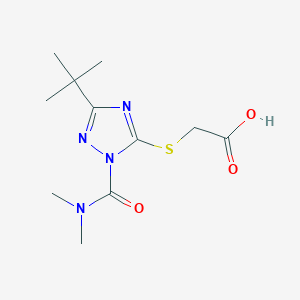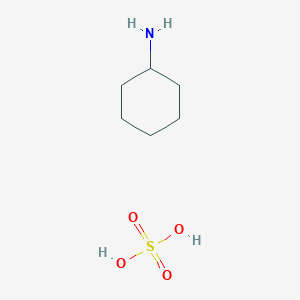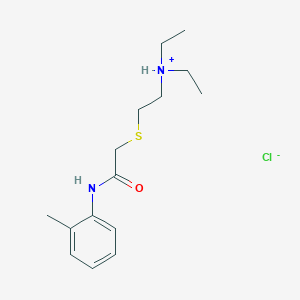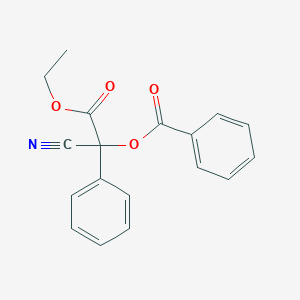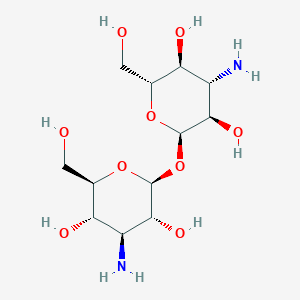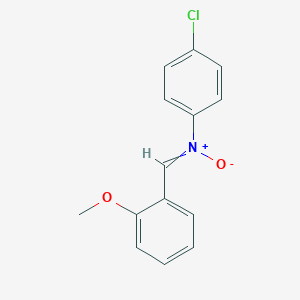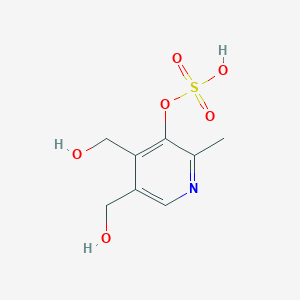
Pyridoxine 3-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoxine 3-sulfate is a chemical compound that belongs to the vitamin B6 family. It is an important molecule that has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Pyridoxine 3-sulfate involves its conversion to pyridoxal 5'-phosphate (PLP), which is the active form of vitamin B6. PLP acts as a coenzyme for various enzymes involved in the metabolism of amino acids, neurotransmitters, and other important molecules. It also plays a role in the regulation of gene expression and immune function.
Efectos Bioquímicos Y Fisiológicos
Pyridoxine 3-sulfate has various biochemical and physiological effects. It is involved in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It also plays a role in the metabolism of amino acids such as cysteine and tryptophan. Pyridoxine 3-sulfate has been shown to have anti-inflammatory effects and to improve immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Pyridoxine 3-sulfate in lab experiments include its availability, stability, and low cost. It is also easy to synthesize and purify. The limitations of using Pyridoxine 3-sulfate in lab experiments include its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of Pyridoxine 3-sulfate. One area of research is the role of Pyridoxine 3-sulfate in cancer prevention and treatment. Another area of research is the effect of Pyridoxine 3-sulfate on neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new synthesis methods and purification techniques for Pyridoxine 3-sulfate could lead to improved efficiency and cost-effectiveness in its use in scientific research.
In conclusion, Pyridoxine 3-sulfate is an important molecule that has been studied extensively for its various biochemical and physiological effects. Its synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of Pyridoxine 3-sulfate has the potential to lead to new insights into the treatment and prevention of various diseases.
Métodos De Síntesis
The synthesis of Pyridoxine 3-sulfate involves the reaction of pyridoxine with sulfuric acid. The reaction takes place at a high temperature and pressure, and the resulting product is purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Pyridoxine 3-sulfate has been studied extensively for its various scientific research applications. It has been shown to play a crucial role in the metabolism of amino acids and neurotransmitters. It is also involved in the regulation of gene expression and immune function. Pyridoxine 3-sulfate has been used in studies related to cancer, cardiovascular disease, and neurological disorders.
Propiedades
Número CAS |
107467-06-1 |
|---|---|
Nombre del producto |
Pyridoxine 3-sulfate |
Fórmula molecular |
C8H11NO6S |
Peso molecular |
249.24 g/mol |
Nombre IUPAC |
[4,5-bis(hydroxymethyl)-2-methylpyridin-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C8H11NO6S/c1-5-8(15-16(12,13)14)7(4-11)6(3-10)2-9-5/h2,10-11H,3-4H2,1H3,(H,12,13,14) |
Clave InChI |
KEXPIEQVJDWERO-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1OS(=O)(=O)O)CO)CO |
SMILES canónico |
CC1=NC=C(C(=C1OS(=O)(=O)O)CO)CO |
Otros números CAS |
107467-06-1 |
Sinónimos |
pyridoxine 3-sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
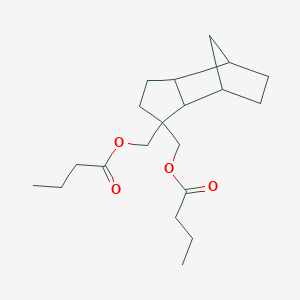
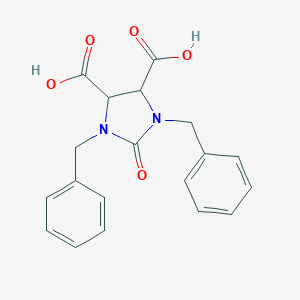
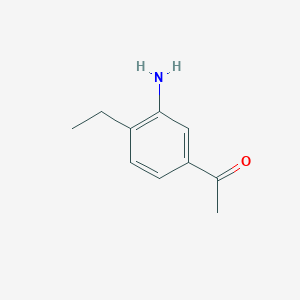
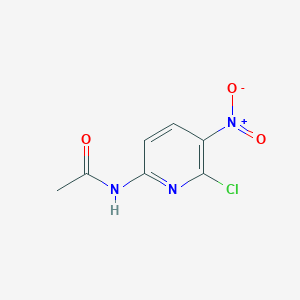
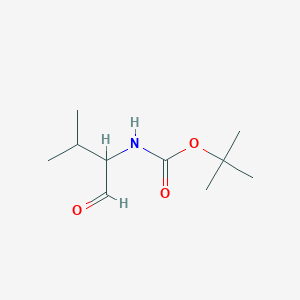
![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)
